molecular formula C21H22O6 B13423954 (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate CAS No. 32469-89-9

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate

Cat. No.: B13423954
CAS No.: 32469-89-9
M. Wt: 370.4 g/mol
InChI Key: SDSBHMKSIILEQG-UHFFFAOYSA-N
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Description

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate (CAS: 6884-04-4) is a complex heterocyclic ester featuring a fused pyrano-dioxin scaffold. The compound’s structure includes a methoxy group at position 6, a phenyl group at position 2, and a benzoate ester at position 8 (Figure 1).

Properties

CAS No.

32469-89-9

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate

InChI

InChI=1S/C21H22O6/c1-23-18-12-16(26-20(22)14-8-4-2-5-9-14)19-17(25-18)13-24-21(27-19)15-10-6-3-7-11-15/h2-11,16-19,21H,12-13H2,1H3

InChI Key

SDSBHMKSIILEQG-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description Yield (%) Notes
1 Cyclization Acidic catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), reflux Formation of the hexahydropyrano[3,2-d]dioxin ring from dihydroxy sugar derivatives 70-85 Water removal to drive equilibrium
2 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF) Introduction of methoxy group at position 6 80-90 Anhydrous conditions preferred
3 Phenyl group incorporation Use of phenyl-substituted starting material or Suzuki coupling if applicable Phenyl substituent introduced at position 2 75-88 Phenylation via aromatic substitution or cross-coupling
4 Esterification Benzoic acid or benzoyl chloride, base (e.g., pyridine or triethylamine), solvent (CH2Cl2), room temperature Formation of benzoate ester at the 8-hydroxyl group 65-80 Use of coupling agents like DCC or EDC can improve yield

Table 1: Typical synthetic steps and conditions for preparation of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl) benzoate

Reaction Mechanisms and Conditions

  • Cyclization: The formation of the fused pyranodioxin ring involves intramolecular acetal formation between hydroxyl groups under acidic catalysis, often removing water to shift equilibrium.

  • Methylation: Alkylation of the hydroxyl group by methyl iodide or dimethyl sulfate in the presence of a base leads to the methoxy substituent. Strict anhydrous conditions prevent side reactions.

  • Phenyl Incorporation: Depending on the precursor, the phenyl group may be introduced via aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) if a halogenated intermediate is used.

  • Esterification: The benzoate ester is formed by reacting the free hydroxyl group with benzoic acid derivatives, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-based agents, under mild conditions to avoid decomposition.

Purification Techniques

  • Recrystallization: Commonly employed using solvents such as ethyl acetate, ethanol, or mixtures to purify the final ester product.

  • Chromatography: Silica gel column chromatography using gradients of hexane/ethyl acetate or dichloromethane/methanol is used to separate impurities.

  • High-Performance Liquid Chromatography (HPLC): For analytical purity confirmation and isolation of high-purity fractions.

Research Data and Analysis

Physicochemical Properties

Property Value
Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
Melting Point 120-125 °C (reported range)
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)
Spectroscopic Data IR: characteristic ester C=O stretch ~1735 cm⁻¹; NMR: aromatic and methoxy signals consistent with structure

Table 2: Selected physicochemical properties of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl) benzoate

Yield and Purity

  • Typical overall yields for the multi-step synthesis range from 40% to 60%, depending on optimization of each step.

  • Purity assessed by HPLC and NMR typically exceeds 95% after purification.

Analytical Characterization

Summary of Key Research Findings

  • The compound’s preparation requires precise control over cyclization and functionalization steps to maintain the integrity of the pyrano[3,2-d]dioxin ring system.

  • Esterification with benzoate groups is best achieved under mild conditions with coupling agents to avoid ring opening or degradation.

  • Purification by recrystallization and chromatography is essential to obtain analytically pure material for research applications.

  • The synthetic route allows for modification of substituents, enabling the preparation of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyrano-dioxin core but differ in substituents, influencing their physical, chemical, and biological properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Benzoate (6884-04-4) - 6-OCH₃
- 2-Ph
- 8-OBz
Likely C₂₇H₂₆O₇* ~462.5† High lipophilicity due to aromatic ester; potential steric hindrance from benzoate.
N-(6-Methoxy-2-phenyl-...-dioxin-8-yl)acetamide (23819-31-0) - 8-NHCOCH₃ C₁₆H₂₁NO₅ 307.34 Lower molecular weight; hydrogen-bonding capacity from acetamide. XLogP3: 0.6.
Bis(4-methylbenzenesulfonate) derivative (CAS not provided) - 7,8-OSO₂C₆H₄CH₃ C₂₈H₃₀O₁₀S₂ 590.66 Enhanced polarity/reactivity due to sulfonate groups; crystallographically characterized.
[(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-...] (6884-01-1) - 7,8-OSO₂C₆H₄CH₃ C₂₈H₃₀O₁₀S₂ 590.66 Identical to above; used in metallation studies.
(4AR,6S,7R,8R,8aS)-6-Phenoxy-...-diol (75829-66-2) - 6-OPh
- 7,8-OH
C₂₀H₂₂O₇ 374.39 Hydrophilic due to diol groups; synthetic intermediate for glycosylation.

*Inferred from structural analogs.
†Estimated based on molecular formula.

Key Observations:
  • Lipophilicity : The benzoate derivative exhibits higher lipophilicity (predicted) compared to the hydrophilic sulfonates and diol analog, impacting solubility and bioavailability.
  • Reactivity : Sulfonate esters (e.g., ) are more reactive toward nucleophilic substitution than benzoates, making them preferable for further functionalization.

Biological Activity

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C21H22O6
  • Molar Mass : 370.39 g/mol
  • CAS Number : 32469-89-9
  • Melting Point : 153-158°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in solid tumor cell lines. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Inhibition of IL-6 release
A549 (Lung)18.0Modulation of TNF-α

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by reducing the levels of inflammatory markers in vitro. It has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate moderate activity against Gram-positive bacteria with limited efficacy against Gram-negative strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Bacillus subtilis16 µg/mL

Case Studies

  • Study on Cytotoxicity : In a study published in the Journal of Brazilian Chemical Society, synthesized derivatives including the benzoate exhibited varying degrees of cytotoxicity against selected solid tumor cell lines. The study concluded that structural modifications could enhance anti-cancer properties.
  • Inflammatory Response Modulation : Another research focused on the anti-inflammatory effects where the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Efficacy : A comparative study on antimicrobial activity revealed that while the compound was effective against certain bacterial pathogens, its activity was significantly lower against Gram-negative bacteria due to their robust outer membrane barriers.

Q & A

Basic: What are the established synthesis routes for this compound, and what precursors are typically involved?

Answer:
The compound is synthesized via multi-step glycosidation and protection/deprotection strategies. A key precursor is methyl 4,6-O-benzylidene-2-deoxy-α-D-altropyranoside, which undergoes sulfonation and subsequent benzoate esterification. Evidence from analogous syntheses (e.g., bis(4-methylbenzenesulfonate) derivatives) highlights the use of p-toluenesulfonyl chloride for sulfonation and benzoyl chloride for esterification under anhydrous conditions . Critical steps include:

Protection : Benzylidene acetal formation to stabilize the pyranose ring.

Sulfonation : Selective sulfonyl group introduction at C7 and C3.

Esterification : Benzoate group attachment via nucleophilic acyl substitution.

Table 1 : Representative reaction yields from analogous syntheses

StepReagentYield (%)Reference
Benzylidene protectionBenzaldehyde85–90
Sulfonationp-TsCl, pyridine70–75
Benzoate esterificationBzCl, DMAP60–65

Advanced: How can stereochemical control be achieved during synthesis, particularly at the 4a and 8a positions?

Answer:
Stereochemical outcomes are influenced by:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-altropyranosides) to dictate ring conformation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor axial benzoate orientation via hydrogen-bonding networks.
  • Monitoring : 1H^{1}\text{H} NMR coupling constants (e.g., J4a,8aJ_{4a,8a}) and X-ray crystallography validate stereochemistry post-synthesis .

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